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molecular formula C9H9N3 B171951 3-(1H-imidazol-1-yl)aniline CAS No. 112677-67-5

3-(1H-imidazol-1-yl)aniline

Cat. No. B171951
M. Wt: 159.19 g/mol
InChI Key: JVKJLZRWXBUBFN-UHFFFAOYSA-N
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Patent
US06723735B1

Procedure details

A solution of 1-(3-nitrophenyl)-1H-imidazole (6.5 g, 34 mmol) in glacial acetic acid (50 ml) was treated with 10% palladium on charcoal (320 mg) and hydrogenated at 50 psi until hydrogen uptake ceased (ca. 3 hours). The mixture was filtered through a glass microfibre filter paper (Whatman GF/A) and evaporated to dryness. The residue was azeotroped twice with toluene to give 3-(imidazol-1-yl)phenylamine as a yellow oil (5.5 g, 100%) which was used without purification. m/z (ES+) 360 (M++H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
320 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>C(O)(=O)C.[Pd]>[N:10]1([C:6]2[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][CH:7]=2)[CH:14]=[CH:13][N:12]=[CH:11]1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
320 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(ca. 3 hours)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a glass microfibre
FILTRATION
Type
FILTRATION
Details
filter paper (Whatman GF/A)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped twice with toluene

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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